molecular formula C11H23NO2 B13450483 3-(Isopropyl(pentyl)amino)propanoic acid

3-(Isopropyl(pentyl)amino)propanoic acid

Cat. No.: B13450483
M. Wt: 201.31 g/mol
InChI Key: MNHLZYINNIMFKI-UHFFFAOYSA-N
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Description

3-(Isopropyl(pentyl)amino)propanoic acid is an organic compound that belongs to the class of amino acids It features a propanoic acid backbone with an isopropyl and pentyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Isopropyl(pentyl)amino)propanoic acid typically involves the reaction of propanoic acid derivatives with isopropyl and pentyl amines. One common method is the alkylation of propanoic acid with isopropyl and pentyl halides in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-(Isopropyl(pentyl)amino)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to introduce halides.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

3-(Isopropyl(pentyl)amino)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of amino acid metabolism and protein synthesis.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Isopropyl(pentyl)amino)propanoic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    3-(Methyl(pentyl)amino)propanoic acid: Similar structure but with a methyl group instead of an isopropyl group.

    3-(Ethyl(pentyl)amino)propanoic acid: Similar structure but with an ethyl group instead of an isopropyl group.

Uniqueness

3-(Isopropyl(pentyl)amino)propanoic acid is unique due to the presence of both isopropyl and pentyl groups, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H23NO2

Molecular Weight

201.31 g/mol

IUPAC Name

3-[pentyl(propan-2-yl)amino]propanoic acid

InChI

InChI=1S/C11H23NO2/c1-4-5-6-8-12(10(2)3)9-7-11(13)14/h10H,4-9H2,1-3H3,(H,13,14)

InChI Key

MNHLZYINNIMFKI-UHFFFAOYSA-N

Canonical SMILES

CCCCCN(CCC(=O)O)C(C)C

Origin of Product

United States

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